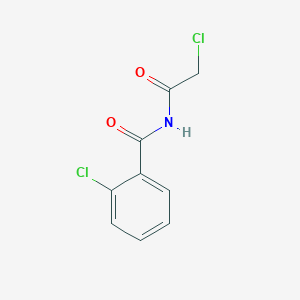

2-chloro-N-(2-chloroacetyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(2-chloroacetyl)benzamide is a useful research compound. Its molecular formula is C9H7Cl2NO2 and its molecular weight is 232.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 230.9853839 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Methodologies

The synthesis of 2-chloro-N-(2-chloroacetyl)benzamide typically involves acylation reactions where chloroacetyl chloride reacts with 2-chlorobenzamide in the presence of a base such as pyridine. This method allows for the formation of the desired compound with high yields and purity.

Synthesis Steps:

- Reagents:

- 2-chlorobenzamide

- Chloroacetyl chloride

- Base (e.g., pyridine or triethylamine)

- Procedure:

- Mix 2-chlorobenzamide with chloroacetyl chloride.

- Add the base to neutralize the hydrochloric acid produced during the reaction.

- Stir the mixture at room temperature for several hours.

- Purify the product through recrystallization or chromatography.

The compound exhibits notable biological activities that make it valuable in pharmaceutical research.

Antimicrobial Properties

Research indicates that derivatives of chloroacetamides, including this compound, show significant antimicrobial activity against various bacterial strains. For instance:

- Effective against Staphylococcus aureus and methicillin-resistant strains (MRSA).

- The presence of halogenated groups enhances lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| This compound | Antimicrobial | TBD |

| N-(4-chlorophenyl)-2-chloroacetamide | Against S. aureus | 1.52 - 6.31 |

| N-(3-bromophenyl)-2-chloroacetamide | Against E. coli | TBD |

Enzyme Inhibition

The compound is also studied for its role in enzyme inhibition, particularly regarding carbonic anhydrases (CAs). It has shown potential in selectively inhibiting CA IX over CA II, which is crucial in cancer therapy due to CA IX's role in tumor growth and metastasis .

Medicinal Chemistry Applications

In medicinal chemistry, compounds like this compound serve as intermediates for synthesizing more complex molecules with potential therapeutic effects. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- A study demonstrated that derivatives with similar structures exhibit strong enzyme inhibition properties, leading to apoptosis in cancer cell lines, particularly MDA-MB-231 .

- Another investigation highlighted its effectiveness as an antimicrobial agent, suggesting further exploration in developing new antibiotics .

- Research on similar compounds indicates their potential as pesticides due to their biological activity against pests and fungi, showcasing their versatility beyond medicinal applications .

Propiedades

Número CAS |

734543-01-2 |

|---|---|

Fórmula molecular |

C9H7Cl2NO2 |

Peso molecular |

232.06 g/mol |

Nombre IUPAC |

2-chloro-N-(2-chloroacetyl)benzamide |

InChI |

InChI=1S/C9H7Cl2NO2/c10-5-8(13)12-9(14)6-3-1-2-4-7(6)11/h1-4H,5H2,(H,12,13,14) |

Clave InChI |

LXMGWCSUYICVQI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)CCl)Cl |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)NC(=O)CCl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.